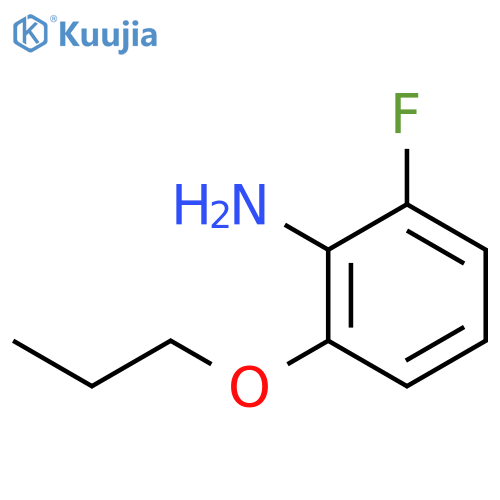Cas no 1182989-35-0 (2-fluoro-6-propoxyaniline)

2-fluoro-6-propoxyaniline structure
商品名:2-fluoro-6-propoxyaniline
2-fluoro-6-propoxyaniline 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-6-propoxyaniline
- Benzenamine, 2-fluoro-6-propoxy-
- CS-0283610
- 1182989-35-0
- SCHEMBL19699786
- EN300-1294776
-
- インチ: 1S/C9H12FNO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6,11H2,1H3
- InChIKey: BZUMBLWUUOPCMH-UHFFFAOYSA-N
- ほほえんだ: C1(N)=C(OCCC)C=CC=C1F
計算された属性
- せいみつぶんしりょう: 169.090292168g/mol
- どういたいしつりょう: 169.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.106±0.06 g/cm3(Predicted)
- ふってん: 228.4±20.0 °C(Predicted)
- 酸性度係数(pKa): 3.48±0.10(Predicted)
2-fluoro-6-propoxyaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294776-100mg |
2-fluoro-6-propoxyaniline |
1182989-35-0 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1294776-500mg |
2-fluoro-6-propoxyaniline |
1182989-35-0 | 500mg |
$535.0 | 2023-09-30 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354280-250mg |
2-Fluoro-6-propoxyaniline |
1182989-35-0 | 95% | 250mg |
¥18435.00 | 2024-08-09 | |
| Enamine | EN300-1294776-50mg |
2-fluoro-6-propoxyaniline |
1182989-35-0 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1294776-1.0g |
2-fluoro-6-propoxyaniline |
1182989-35-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1294776-1000mg |
2-fluoro-6-propoxyaniline |
1182989-35-0 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1294776-5000mg |
2-fluoro-6-propoxyaniline |
1182989-35-0 | 5000mg |
$1614.0 | 2023-09-30 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354280-1g |
2-Fluoro-6-propoxyaniline |
1182989-35-0 | 95% | 1g |
¥20055.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354280-2.5g |
2-Fluoro-6-propoxyaniline |
1182989-35-0 | 95% | 2.5g |
¥36640.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354280-50mg |
2-Fluoro-6-propoxyaniline |
1182989-35-0 | 95% | 50mg |
¥14601.00 | 2024-08-09 |
2-fluoro-6-propoxyaniline 関連文献
-
1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
1182989-35-0 (2-fluoro-6-propoxyaniline) 関連製品
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
